molecular formula C10H16N2O2 B14394318 2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one CAS No. 90062-19-4

2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one

Cat. No.: B14394318
CAS No.: 90062-19-4
M. Wt: 196.25 g/mol
InChI Key: YLMLCGCPNHSWDW-UHFFFAOYSA-N
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Description

2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one is an organic compound with a unique structure that includes both diethylamino and oxazinone functional groups

Preparation Methods

The synthesis of 2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the use of diethylamine and a ketone derivative, followed by cyclization to form the oxazinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Chemical Reactions Analysis

2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The oxazinone ring can participate in nucleophilic and electrophilic reactions, further influencing biological pathways .

Comparison with Similar Compounds

2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one can be compared with similar compounds such as:

This compound’s unique combination of functional groups makes it versatile and valuable in various scientific and industrial applications.

Properties

CAS No.

90062-19-4

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(diethylamino)-5,6-dimethyl-1,3-oxazin-4-one

InChI

InChI=1S/C10H16N2O2/c1-5-12(6-2)10-11-9(13)7(3)8(4)14-10/h5-6H2,1-4H3

InChI Key

YLMLCGCPNHSWDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=O)C(=C(O1)C)C

Origin of Product

United States

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